molecular formula C27H27N5O2 B11190862 7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11190862
M. Wt: 453.5 g/mol
InChI Key: BSHROWMAAKDMRP-UHFFFAOYSA-N
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Description

7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, a pyridinylmethyl group, and a tetrahydropyrimido[1,2-a][1,3,5]triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common approach is the use of multicomponent reactions (MCRs), which are efficient and allow for the rapid assembly of complex molecules. For example, the Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process can be employed . This method utilizes toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and reduce reaction time.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinylmethyl positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its unique structural features, which confer distinct chemical and biological properties. Its combination of benzyl, methoxyphenyl, and pyridinylmethyl groups, along with the tetrahydropyrimido[1,2-a][1,3,5]triazinone core, provides a versatile scaffold for various applications in research and industry.

Properties

Molecular Formula

C27H27N5O2

Molecular Weight

453.5 g/mol

IUPAC Name

7-benzyl-1-(2-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C27H27N5O2/c1-20-23(15-21-9-4-3-5-10-21)26(33)32-19-30(17-22-11-8-14-28-16-22)18-31(27(32)29-20)24-12-6-7-13-25(24)34-2/h3-14,16H,15,17-19H2,1-2H3

InChI Key

BSHROWMAAKDMRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3OC)CC4=CN=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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